molecular formula C5H3I2N B1280989 2,6-Diiodopyridine CAS No. 53710-17-1

2,6-Diiodopyridine

Cat. No.: B1280989
CAS No.: 53710-17-1
M. Wt: 330.89 g/mol
InChI Key: IHBAEQUKKOAEES-UHFFFAOYSA-N
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Description

2,6-Diiodopyridine is an organic compound with the molecular formula C5H3I2N. It is a derivative of pyridine, where two iodine atoms are substituted at the 2nd and 6th positions of the pyridine ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

It is known that dihydropyridines, a class of compounds to which 2,6-diiodopyridine is related, primarily target voltage-gated l-type calcium channels found on smooth muscle cells of arterial blood vessels .

Mode of Action

Dihydropyridines work by binding to and blocking these calcium channels . These channels usually open in response to an electrical signal or action potential. By blocking these channels, dihydropyridines decrease blood vessel contraction, leading to sustained vasodilation .

Biochemical Pathways

The blocking of calcium channels by dihydropyridines affects the calcium-dependent signaling pathways. This results in decreased muscular contraction of blood vessels, leading to vasodilation. The vasodilation reduces vascular resistance of arterial blood vessels, leading to a drop in blood pressure .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . The compound’s lipophilicity (Log Po/w) is predicted to be around 2.0-2.44 , which could influence its absorption and distribution in the body.

Result of Action

The primary result of the action of dihydropyridines, like this compound, is the reduction of blood pressure due to the vasodilation of arterial blood vessels . This can be beneficial in conditions that involve increased vascular resistance, such as hypertension .

Action Environment

The compound is recommended to be stored at 2-8°C and protected from light , indicating that light and temperature could affect its stability.

Biochemical Analysis

Biochemical Properties

2,6-Diiodopyridine plays a significant role in biochemical reactions, particularly in cross-coupling reactions with metal cations. It acts as an effective ligand for copper in electropolymerization and cross-coupling reactions . The compound interacts with enzymes such as strain and pyridinium rings, inhibiting their activity . These interactions highlight the compound’s potential in modulating enzyme functions and facilitating various biochemical processes.

Cellular Effects

This compound influences cellular functions by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with biomolecules can lead to changes in cell function, including alterations in metabolic pathways and enzyme activities

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s ability to form hydrogen bonds and halogen-bonding interactions contributes to its stability and reactivity . These molecular interactions are essential for its role in biochemical reactions and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as light and temperature, which can affect its long-term effects on cellular function . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are important for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding its localization is crucial for elucidating its activity and function within cells, as well as its potential therapeutic applications.

Preparation Methods

2,6-Diiodopyridine can be synthesized through the iodination of pyridine derivatives. One common method involves the reaction of 2,6-diaminopyridine with iodine in the presence of a base such as sodium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol . The reaction conditions include maintaining a controlled temperature and protecting the reaction mixture from light to prevent decomposition.

Chemical Reactions Analysis

2,6-Diiodopyridine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

2,6-Diiodopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

2,6-Diiodopyridine is unique due to the presence of two iodine atoms, which confer distinct reactivity compared to other halogenated pyridines. Similar compounds include:

These compounds are often compared in terms of their reactivity in substitution and cross-coupling reactions, with this compound generally showing higher reactivity due to the larger size and lower bond dissociation energy of iodine atoms.

Properties

IUPAC Name

2,6-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2N/c6-4-2-1-3-5(7)8-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBAEQUKKOAEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465601
Record name 2,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53710-17-1
Record name 2,6-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diiodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 2,6-Diiodopyridine?

A1: this compound (C₅H₃I₂N) is an organic compound with a molecular weight of 330.88 g/mol. [] It crystallizes in the polar space group Fmm2, displaying crystallographic mm2 symmetry. [] The molecule features a pyridine ring with iodine atoms substituted at the 2 and 6 positions. []

Q2: How is this compound used in synthetic chemistry?

A2: this compound serves as a valuable building block in organic synthesis, particularly in coupling reactions. For instance, it is a key starting material for synthesizing 5,5″-Dibromo-2,2′:6′,2″-terpyridine via palladium-catalyzed coupling with 5-Bromo-2-trialkylstannylpyridines. [] It can also participate in Sonogashira-Hagihara coupling reactions with alkynes to create macrocyclic compounds. [] One example involves its reaction with cis-3,6-diethynyl-3,6-dimethoxycyclohexa-1,4-diene or cis-9,10-diethynyl-9,10-dimethoxy-9,10-dihydroanthracene, leading to the formation of macrocycles with alternating 2,6-diethynylpyridine and 3,6-dimethoxycyclohexa-1,4-diene units. []

Q3: Are there alternative synthetic routes to 2,6-bis(trifluoromethyl)pyridine starting from this compound?

A3: Yes, research indicates that this compound can be utilized to synthesize 2,6-bis(trifluoromethyl)pyridine. [] Reacting this compound with potassium trifluoroacetate produces 2,6-bis(trifluoromethyl)pyridine with yields ranging from 28% to 53%. [] This approach offers an alternative to using 2,6-dichloropyridine as a precursor. []

Q4: How does the structure of this compound influence its interactions within its crystal lattice?

A4: The crystal structure of this compound reveals intriguing intermolecular interactions. C-H...N hydrogen bonds link individual molecules, forming chains. [] These chains further connect through weaker I...I halogen-bonding interactions, resulting in the formation of layers within the crystal lattice. [] The pyridine rings align parallel to the polar z-axis, with the nitrogen atoms oriented in the +z direction, contributing to the polar stacking of layers perpendicular to the a-axis. []

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